molecular formula C9H8ClNO3 B1287682 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide CAS No. 873380-46-2

2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

Cat. No. B1287682
M. Wt: 213.62 g/mol
InChI Key: XZWISBHMAMTRHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, the synthesis of functionally substituted benzoxazoles, as described in the third paper, involves the formation of a chloromethyl group on the heterocycle, which could be a step in the synthesis of chloroacetamide derivatives . Additionally, the first paper discusses the synthesis of benzo heterocycles with oxadiazole rings, which, while not the same, shares some synthetic pathways that could be relevant, such as the formation of heterocyclic rings .

Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide would include a benzodioxole ring system, which is a fused heterocycle containing oxygen atoms, and a chloroacetamide group. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets. The second paper mentions the chlorination of heterocycles, which could be related to the introduction of the chloro group in the chloroacetamide moiety .

Chemical Reactions Analysis

The chemical reactions involving 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide would likely include its behavior as an electrophile due to the presence of the chloroacetamide group. The second paper discusses the electrophilic chlorination of arenes and heterocycles, which could be analogous to reactions that 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide might undergo . The reactivity of the chloro group could be exploited in further chemical transformations or in the compound's interaction with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide would be influenced by its molecular structure. The benzodioxole ring might confer some degree of rigidity to the molecule, affecting its conformation and, consequently, its physical properties such as solubility and melting point. The chloroacetamide group could make the compound a polar molecule, which would also affect its solubility in different solvents. The papers provided do not give specific details on the physical and chemical properties of this compound, but the general principles of organic chemistry and the properties of similar compounds can provide some insight .

Scientific Research Applications

  • Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones

    • Field: Forensic Medicine and Chemistry
    • Application: Synthetic cathinones, which have a similar chemical structure to “2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide”, are flooding the European drug market . They are gaining popularity in place of cathinones that became illegal .
    • Method: The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
    • Results: The study provided detailed structural and spectroscopic characterization of these synthetic cathinones .
  • Synthesis of 2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile

    • Field: Organic Chemistry
    • Application: This compound, which is structurally similar to “2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide”, was synthesized .
    • Method: The compound was prepared from (1,3-benzodioxol-5-ylmethylene)malononitrile and sodium cyanide, followed by oxidation using bromine .
    • Results: The product was obtained as deep orange crystals with a yield of 75% .
  • Anticancer Evaluation of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
    • Field: Medicinal Chemistry
    • Application: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
    • Method: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
    • Results: The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
  • Synthesis of 2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile

    • Field: Organic Chemistry
    • Application: This compound, which is structurally similar to “2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide”, was synthesized .
    • Method: The compound was prepared from (1,3-benzodioxol-5-ylmethylene)malononitrile and sodium cyanide, followed by oxidation using bromine .
    • Results: The product was obtained as deep orange crystals with a yield of 75% .
  • Design and Synthesis of 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

    • Field: Medicinal Chemistry
    • Application: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .
    • Method: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
    • Results: The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWISBHMAMTRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604096
Record name 2-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-yl)-2-chloroacetamide

CAS RN

873380-46-2
Record name 2-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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